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Ethyl 3-bromoindole-1-carboxylate
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Overview
Description
Ethyl 3-bromoindole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoindole-1-carboxylate typically involves the bromination of indole derivatives. One common method is the bromination of ethyl indole-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 3-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromoindole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : Ethyl 3-bromoindole-1-carboxylate serves as a key intermediate in synthesizing pharmaceuticals targeting various diseases, including neurological disorders and cancer. Its indole core is associated with numerous biological activities, making it a valuable scaffold for drug development .
2. Biological Studies
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown potent activity against gastric cancer cells, inducing apoptosis through modulation of apoptotic pathways such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Antibacterial and Anti-inflammatory Effects : Preliminary studies suggest that this compound may influence bacterial virulence and biofilm formation, indicating potential applications in combating antibiotic resistance. Additionally, its structure is linked to anti-inflammatory properties, warranting further exploration in inflammatory disease models .
3. Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as a building block for synthesizing more complex indole derivatives. Its versatile reactivity allows researchers to create novel chemical entities with potential therapeutic effects .
4. Industrial Applications
- Material Science : this compound is explored in developing new materials, including polymers and nanomaterials, which have applications in electronics and coatings .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Anticancer Activity Study : A study demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, inducing apoptosis through modulation of apoptotic pathways .
- Molecular Docking Studies : Analyses revealed that this compound interacts with key targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting a competitive inhibition mechanism for its anticancer effects .
Mechanism of Action
The mechanism of action of ethyl 3-bromoindole-1-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloroindole-1-carboxylate
- Ethyl 3-iodoindole-1-carboxylate
- Ethyl 3-fluoroindole-1-carboxylate
Uniqueness
Ethyl 3-bromoindole-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Biological Activity
Ethyl 3-bromoindole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₂BrN₃O₂
- Molecular Weight : 282.13 g/mol
- LogP (XLogP3) : 3.7
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 2
- Rotatable Bond Count : 2
The presence of a bromine atom at the third position of the indole ring enhances its reactivity and potential biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that compounds derived from indole structures, including ethyl 3-bromoindole derivatives, exhibited selective cytotoxicity against various cancer cell lines. The compound was shown to significantly decrease the percentage of live cells in treated groups compared to controls, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of Ethyl 3-Bromoindole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 11.4 |
A549 (Lung Cancer) | 9.3 | |
HeLa (Cervical Cancer) | 33.9 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was found to exhibit moderate antimicrobial activity against several pathogens, including Aspergillus niger and Phytophthora erythrospora. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes .
Table 2: Antimicrobial Efficacy of Ethyl 3-Bromoindole Derivatives
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Aspergillus niger | 50 µg/mL |
Phytophthora erythrospora | 75 µg/mL |
3. Antioxidant Activity
The antioxidant activity of this compound was assessed using various assays. While it showed reduced total antioxidant capacity compared to standard antioxidants like Trolox, it still demonstrated a notable ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .
Case Studies and Research Findings
A comprehensive study conducted on indole-based compounds highlighted the structural importance of the bromine substituent in enhancing biological activity. The study involved molecular docking simulations that revealed strong interactions between this compound and glutathione S-transferase isozymes, suggesting a possible mechanism for its anticancer effects .
Another research effort focused on synthesizing various derivatives of indoles, including this compound, which were tested for their biological activities. The results indicated that modifications to the indole structure could significantly impact their pharmacological profiles, paving the way for developing more effective therapeutic agents .
Properties
CAS No. |
1375064-59-7 |
---|---|
Molecular Formula |
C13H7BrCl2O |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrCl2O/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
DAEJGWZRHUCBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)Cl)Cl |
Origin of Product |
United States |
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